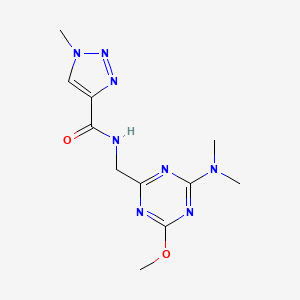![molecular formula C34H18F16IrN4P B2625263 [IR{Dfcf3ppy2(bpy)]PF6 CAS No. 1092775-61-5](/img/structure/B2625263.png)
[IR{Dfcf3ppy2(bpy)]PF6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[IR{Dfcf3ppy2(bpy)]PF6 is a complex compound that has been extensively studied for its potential application in scientific research. This compound is known for its unique properties, which make it an ideal candidate for use in various research studies.
Mécanisme D'action
[IR{Dfcf3ppy2(bpy)]PF6 is known to exhibit a unique mechanism of action, which makes it an ideal candidate for use in various scientific research studies. This compound is known to interact with various biological molecules, including proteins and nucleic acids, which can result in changes in their activity.
Biochemical and Physiological Effects:
This compound is known to exhibit various biochemical and physiological effects, which make it an ideal candidate for use in various scientific research studies. This compound has been shown to interact with various biological molecules, including proteins and nucleic acids, which can result in changes in their activity. This compound has also been shown to exhibit various antioxidant properties, which can help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
[IR{Dfcf3ppy2(bpy)]PF6 has various advantages and limitations for lab experiments. One of the main advantages of this compound is its unique mechanism of action, which makes it an ideal candidate for use in various scientific research studies. However, one of the main limitations of this compound is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of [IR{Dfcf3ppy2(bpy)]PF6. One of the main future directions is the development of new sensors based on this compound. This compound has also been shown to exhibit various antioxidant properties, which can be further studied for their potential therapeutic applications. Additionally, the toxicity of this compound can be further studied to determine its safety for use in various scientific research studies.
Conclusion:
In conclusion, this compound is a complex compound that has been extensively studied for its potential application in various scientific research studies. This compound is known for its unique properties, which make it an ideal candidate for use in various research studies. The synthesis method of this compound is complex, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound for use in various scientific research studies.
Méthodes De Synthèse
[IR{Dfcf3ppy2(bpy)]PF6 is synthesized through a complex process that involves the use of various chemical reagents. The synthesis of this compound requires a high degree of precision and expertise, as even minor deviations in the synthesis process can result in the formation of impurities. The synthesis of this compound involves the reaction of iridium(III) chloride hydrate with 2-(2,4-difluorophenyl)pyridine and 2,2'-bipyridine in the presence of ammonium hexafluorophosphate.
Applications De Recherche Scientifique
[IR{Dfcf3ppy2(bpy)]PF6 has been extensively studied for its potential application in various scientific research studies. This compound is known for its unique properties, which make it an ideal candidate for use in various research studies. This compound has been used in the development of new sensors, as well as in the study of various biological processes.
Propriétés
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNUFCYLERNPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18F16IrN4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B2625185.png)
![[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile](/img/structure/B2625186.png)

![5-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2625190.png)




![1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid](/img/structure/B2625199.png)
![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)

![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)